phenyl N-(4-methoxy-2-nitrophenyl)carbamate
Overview
Description
Phenyl N-(4-methoxy-2-nitrophenyl)carbamate is an organic compound with the molecular formula C14H12N2O5. It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by the presence of a phenyl group, a methoxy group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(4-methoxy-2-nitrophenyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 4-methoxy-2-nitroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-methoxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-2-methoxyphenylcarbamate.
Substitution: Various substituted phenylcarbamates.
Hydrolysis: 4-methoxy-2-nitroaniline and phenol.
Scientific Research Applications
Phenyl N-(4-methoxy-2-nitrophenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of phenyl N-(4-methoxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The nitro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Phenyl N-(4-methoxy-2-nitrophenyl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(4-methoxyphenyl)carbamate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Phenyl N-(2-nitrophenyl)carbamate: Lacks the methoxy group, leading to variations in its physical and chemical properties.
Phenyl N-(4-methoxy-2-nitrophenyl)urea: Contains a urea group instead of a carbamate group, affecting its stability and reactivity.
The unique combination of the phenyl, methoxy, and nitrophenyl groups in this compound contributes to its distinct chemical behavior and wide range of applications.
Properties
IUPAC Name |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIQJJIORLWADD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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